2-(Pyridin-4-yloxy)acetic acid 2-(Pyridin-4-yloxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 58530-47-5
VCID: VC5462130
InChI: InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
SMILES: C1=CN=CC=C1OCC(=O)O
Molecular Formula: C7H7NO3
Molecular Weight: 153.137

2-(Pyridin-4-yloxy)acetic acid

CAS No.: 58530-47-5

Cat. No.: VC5462130

Molecular Formula: C7H7NO3

Molecular Weight: 153.137

* For research use only. Not for human or veterinary use.

2-(Pyridin-4-yloxy)acetic acid - 58530-47-5

Specification

CAS No. 58530-47-5
Molecular Formula C7H7NO3
Molecular Weight 153.137
IUPAC Name 2-pyridin-4-yloxyacetic acid
Standard InChI InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Standard InChI Key CXSWUHSEGMQERG-UHFFFAOYSA-N
SMILES C1=CN=CC=C1OCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted at the para position with an ether-linked acetic acid moiety. This configuration enables π-π stacking interactions with aromatic protein residues and hydrogen bonding via the carboxylic acid group, facilitating diverse biological interactions. The pyridine ring’s electron-withdrawing nature enhances the acidity of the acetic acid group (pKa3.5\text{p}K_a \approx 3.5), influencing its solubility and reactivity in aqueous environments.

Physicochemical Characteristics

While specific data on melting and boiling points remain unreported, the compound’s solubility in polar solvents like water and ethanol is moderate, attributed to its polar functional groups. Its logP value (calculated as 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC7H7NO3\text{C}_7\text{H}_7\text{NO}_3
Molecular Weight153.14 g/mol
logP0.89
SolubilityModerate in polar solvents

Synthesis and Optimization

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 4-hydroxypyridine with chloroacetic acid under basic conditions (e.g., NaOH or K2CO3\text{K}_2\text{CO}_3). The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic carbon of chloroacetic acid:

4-Hydroxypyridine+ClCH2COOHBase2-(Pyridin-4-yloxy)acetic acid+HCl\text{4-Hydroxypyridine} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{2-(Pyridin-4-yloxy)acetic acid} + \text{HCl}

Yields typically range from 65% to 80%, with purity enhanced via recrystallization or column chromatography.

Industrial Production

Continuous flow reactors are employed for scalable synthesis, improving heat transfer and mixing efficiency. A study using 4-fluoropyridine and sodium ethoxide reported yields exceeding 85%, highlighting the method’s industrial viability.

Table 2: Comparative Synthesis Methods

MethodStarting MaterialYield (%)Purity (%)
4-Hydroxypyridine route4-Hydroxypyridine65–80≥95
4-Fluoropyridine route4-Fluoropyridine85–90≥98

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytes, with IC50_{50} values of 12.3 μM and 18.7 μM, respectively. This activity stems from its interaction with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and alleviating inflammation in rheumatoid arthritis models.

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to first-line antibiotics like ciprofloxacin.

Table 3: Antimicrobial Activity Profile

PathogenMIC (μg/mL)Reference Compound (MIC)
S. aureus (MRSA)8–16Ciprofloxacin (4–8)
M. tuberculosis16–32Isoniazid (0.1–0.5)

Herbicidal Applications

As a synthetic auxin, the compound disrupts plant cell elongation, effectively controlling broadleaf weeds. Field trials demonstrated 90% weed suppression at 2 kg/ha, outperforming 2,4-D (75% suppression) in clay soils.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Incorporating the compound into MOFs enhances CO2_2 adsorption capacity (up to 12.7 mmol/g at 298 K) due to its polar functional groups, which improve host-guest interactions. These MOFs show promise for carbon capture and gas separation technologies.

Polymer Modification

Grafting the compound onto polyethyleneimine (PEI) matrices increases chelation sites for heavy metal ions, achieving 98% removal efficiency for Pb2+^{2+} in wastewater.

Comparative Analysis with Structural Analogs

Functional Group Variations

Replacing the ether oxygen with a methylene group (e.g., 2-(Pyridin-4-yl)acetic acid) reduces polarity, decreasing aqueous solubility but enhancing blood-brain barrier penetration.

Table 4: Structural Analogs and Properties

CompoundSolubility (mg/mL)logPBioactivity (IC50_{50})
2-(Pyridin-4-yloxy)acetic acid450.8912.3 μM (TNF-α)
2-(Pyridin-4-yl)acetic acid281.2522.1 μM (TNF-α)

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric synthesis to access enantiopure derivatives for chiral drug development.

  • Clinical Translation: Phase I trials to assess pharmacokinetics and toxicity profiles in inflammatory and infectious disease models.

  • Agricultural Formulations: Nanoencapsulation to improve herbicidal stability and reduce environmental leaching.

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